hNK1 Binding Affinity Advantage of the 4-Phenylpyrrolidine-1,2,4-Oxadiazole Scaffold
The core scaffold of Methyl 2-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl]benzoate was identified as a key pharmacophore for high hNK1 binding affinity. In a series of optimized pyrrolidine-oxadiazole analogs, retaining the 1,2,4-oxadiazole linked to a phenyl-substituted pyrrolidine resulted in hNK1 binding IC50 values reaching as low as 0.03 nM for the most potent analog [1]. This demonstrates the scaffold's potential, though direct data for the target compound is class-level inference. Removal of the 4-phenyl group led to a dramatic loss in potency (inference from SAR) [1].
| Evidence Dimension | hNK1 receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | Not directly reported; belongs to the most potent SAR cluster with IC50 values reaching 0.03 nM [1] |
| Comparator Or Baseline | Analog lacking 4-phenyl substituent on pyrrolidine (exact data not public but potency loss reported) [1] |
| Quantified Difference | Potent to sub-nanomolar binding (scaffold potential) vs. significant loss of activity without 4-phenyl group (SAR trend) |
| Conditions | In vitro radioligand binding assay at human NK1 receptor |
Why This Matters
For research programs targeting the NK1 receptor, procuring a compound from the highest-potency SAR cluster is critical, as generic unsubstituted pyrrolidine analogs will likely fail to engage the target effectively.
- [1] Young, J. R., Eid, R., Turner, C., DeVita, R. J., Kurtz, M. M., Tsao, K. L., ... & Mills, S. G. (2007). Pyrrolidine-carboxamides and oxadiazoles as potent hNK1 antagonists. Bioorganic & Medicinal Chemistry Letters, 17(19), 5310-5315. View Source
